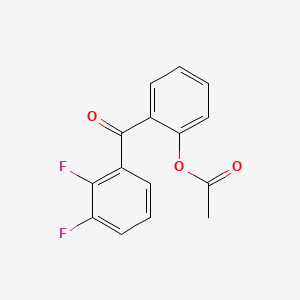

2-Acetoxy-2',3'-difluorobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Acetoxy-2’,3’-difluorobenzophenone is a benzophenone derivative with the chemical formula C15H10F2O3. This compound is characterized by the presence of two fluorine atoms and an acetoxy group attached to the benzophenone core. It is a white crystalline solid known for its applications in various scientific and industrial fields, particularly in the semiconductor industry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-2’,3’-difluorobenzophenone typically involves the acylation of 2’,3’-difluorobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of 2-Acetoxy-2’,3’-difluorobenzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound .

Types of Reactions:

Oxidation: 2-Acetoxy-2’,3’-difluorobenzophenone can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetoxy group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, hydrocarbons.

Substitution: Amines, thiols derivatives

Scientific Research Applications

2-Acetoxy-2’,3’-difluorobenzophenone has a wide range of applications in scientific research:

Chemistry: Used as a photosensitive material in the synthesis of various organic compounds and in photochemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 2-Acetoxy-2’,3’-difluorobenzophenone involves its interaction with specific molecular targets, depending on its application. In photochemical reactions, it absorbs light and undergoes electronic excitation, leading to the formation of reactive intermediates that drive the desired chemical transformations. In biological systems, it may interact with cellular proteins or DNA, inducing changes that result in its observed biological effects.

Comparison with Similar Compounds

2-Acetoxybenzophenone: Lacks the fluorine atoms, resulting in different chemical and physical properties.

2’,3’-Difluorobenzophenone: Lacks the acetoxy group, affecting its reactivity and applications.

4-Acetoxy-2’,3’-difluorobenzophenone: Similar structure but with the acetoxy group in a different position, leading to variations in its chemical behavior.

Uniqueness: 2-Acetoxy-2’,3’-difluorobenzophenone is unique due to the combination of the acetoxy group and fluorine atoms, which confer distinct electronic and steric properties. These features enhance its utility in specific applications, such as in the semiconductor industry and in the synthesis of complex organic molecules .

Biological Activity

2-Acetoxy-2',3'-difluorobenzophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on the compound's biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C15H12F2O3. The compound features a benzophenone core with two fluorine atoms and an acetoxy group, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

| Microbial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways and the modulation of apoptotic proteins.

Case Study: Breast Cancer Cell Line (MCF-7)

In a study evaluating the effects on MCF-7 cells, treatment with this compound resulted in:

- IC50 value: 25 µM

- Increased levels of pro-apoptotic proteins (BAX)

- Decreased levels of anti-apoptotic proteins (BCL-2)

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in target cells, leading to apoptosis.

- Cell Cycle Arrest : Evidence shows that it can interfere with cell cycle progression, particularly at the G1/S phase transition.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals that the presence of fluorine atoms significantly enhances biological activity due to increased lipophilicity and potential for interaction with biological membranes.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 4-Fluorobenzophenone | Low | Moderate |

| Benzophenone | Low | Low |

Properties

IUPAC Name |

[2-(2,3-difluorobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c1-9(18)20-13-8-3-2-5-10(13)15(19)11-6-4-7-12(16)14(11)17/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDOMBNIXMXLMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C(=CC=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641591 |

Source

|

| Record name | 2-(2,3-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-64-3 |

Source

|

| Record name | 2-(2,3-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.